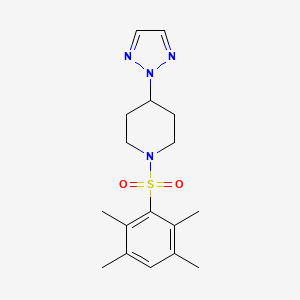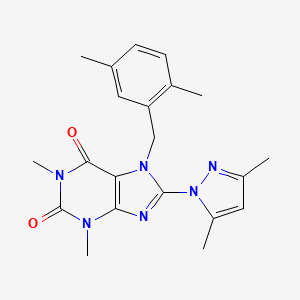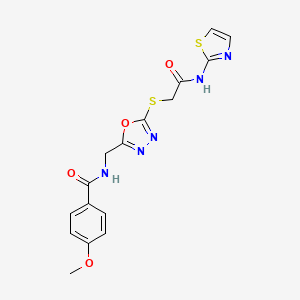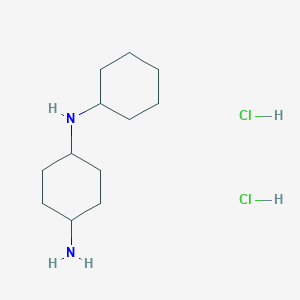
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as BTFMC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamides and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is not fully understood. However, it has been suggested that 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can alter the expression of various genes, leading to the observed anti-cancer and anti-tumor effects.
Biochemical and Physiological Effects
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has been shown to possess various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. Moreover, 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several advantages for lab experiments. It is a relatively stable compound, and its synthesis is straightforward. 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has also been found to possess low toxicity, making it a suitable candidate for further preclinical studies. However, one of the limitations of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide research. One possible direction is to investigate the potential of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide as a therapeutic agent for various cancers. Further studies are needed to determine the optimal dosage and administration route of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide. Moreover, the exact mechanism of action of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide needs to be elucidated to develop more effective cancer treatments. Additionally, the potential of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide as an anti-inflammatory agent needs to be further explored.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves the reaction between 1-(4-fluorophenyl)cyclopropanecarboxylic acid and benzyl mercaptan, followed by the reaction with N,N-dimethylacetamide and trifluoroacetic anhydride. The final product is obtained after purification using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis.
properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-16(7-9-17)19(10-11-19)14-21-18(22)13-23-12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHWCCVTGDLGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)





![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![Tert-butyl 3-(4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2934464.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)
![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934468.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)
